Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride
Description
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-methyl-1-(3-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-5-4-6-11(7-9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOUYQQOOVSBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343158 | |
| Record name | 3-Methylmethamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-96-7 | |
| Record name | 3-Methylmethamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaphedrine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBV845Z93P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Substituted derivatives.
Scientific Research Applications
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride can be compared with other similar compounds, such as:
1-(3-methylphenyl)propan-2-amine: Similar structure but lacks the methyl group on the nitrogen atom.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring instead of the amine group.
N-methyl-1-(m-tolyl)propan-2-amine: Similar structure but with different substitution patterns
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride, also known as 3-MMC (3-methylmethcathinone), is a synthetic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on diverse research findings.
This compound is classified as a substituted cathinone, which structurally resembles amphetamines. Its molecular formula is , and it features a propan-2-ylamine backbone with a methyl group on the phenyl ring, influencing its reactivity and biological interactions.
The biological activity of 3-MMC primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It acts as a stimulant, enhancing the release of dopamine and norepinephrine, which can lead to increased energy, alertness, and euphoria. The compound's mechanism can be summarized as follows:
- Dopamine Release : Increases synaptic dopamine levels by inhibiting reuptake.
- Serotonin Interaction : Modulates serotonergic activity, contributing to mood elevation.
- Norepinephrine Effects : Enhances norepinephrine release, resulting in increased heart rate and blood pressure.
Biological Activity Overview
Research indicates that 3-MMC exhibits various biological activities, including:
- Stimulant Effects : Similar to other amphetamines, it produces stimulating effects on the central nervous system (CNS).
- Potential Neurotoxicity : Studies suggest that excessive use may lead to neurotoxic effects, particularly in dopaminergic neurons.
- Psychostimulant Properties : Its use has been associated with increased sociability and enhanced mood but also potential for addiction and abuse.
1. Pharmacological Evaluation
A study published in the European Monitoring Centre for Drugs and Drug Addiction assessed the pharmacological properties of 3-MMC. The findings indicated significant stimulant effects comparable to those of other known psychostimulants.
| Study Aspect | Findings |
|---|---|
| CNS Stimulation | Increased locomotor activity in animal models |
| Addiction Potential | High potential for abuse reported |
| Toxicity Risks | Neurotoxic effects observed in chronic use |
2. Comparative Analysis with Other Compounds
Research comparing 3-MMC with similar compounds highlights its unique profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl[1-(3-methylphenyl)propan-2-yl]amine | Methyl group on phenyl ring | Higher potency than structurally similar compounds |
| 4-Methylmethcathinone | Different substitution pattern | Exhibits lower stimulant effects |
Safety and Regulatory Considerations
The compound has raised concerns regarding public health due to its potential for abuse and lack of recognized therapeutic uses. Regulatory bodies have classified it under controlled substances in various jurisdictions due to its stimulant properties and associated health risks.
Q & A
Q. What are the optimized synthetic routes for Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride, and how can purity be ensured?
The synthesis typically involves nucleophilic substitution between 3-methylphenylpropan-2-amine and methyl iodide, followed by hydrochloric acid treatment to form the hydrochloride salt . Key optimization steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane 1:20) removes unreacted precursors. Recrystallization in ethanol improves crystalline purity (>98%) .
- Yield Enhancement : Catalytic amounts of triethylamine (0.1 eq.) accelerate methylation efficiency, achieving yields of 75–85% .
Q. What analytical techniques are essential for characterizing this compound’s structural identity?
- GC-MS : Electron ionization (70 eV) identifies the molecular ion peak at m/z 179 (base peak) and fragments indicative of the 3-methylphenyl group (m/z 91) .
- FTIR-ATR : Key absorptions include N–H stretches (3250–3350 cm⁻¹, amine salt) and aromatic C–H bends (750–800 cm⁻¹, meta-substitution) .
- ¹H NMR : Peaks at δ 2.35 (s, 3H, methyl on phenyl), δ 2.85 (s, 3H, N–CH₃), and δ 3.10–3.30 (m, 1H, propan-2-yl CH) confirm the structure .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL-2018) enables precise determination of bond angles and torsional strain in the propan-2-ylamine moiety . For this compound:
- Data Collection : High-resolution (<1.0 Å) data at 100 K reduces thermal motion artifacts.
- Refinement Challenges : Disordered methyl groups on the phenyl ring require constraints (ISOR, DELU) to stabilize refinement .
- Validation : R-factors <5% and Hirshfeld surface analysis validate hydrogen-bonding networks (N–H···Cl interactions) .
Q. How should researchers address contradictions between spectroscopic and chromatographic purity data?
Discrepancies often arise from residual solvents or tautomeric forms. Mitigation strategies include:
- Multi-Technique Cross-Validation : Combine HPLC-UV (λ = 254 nm) with GC-MS to detect volatile impurities .
- Ion Chromatography : Quantifies chloride counterion stoichiometry (theoretical Cl⁻: 11.8%, experimental: 11.5–12.1%) .
- Dynamic NMR : Resolves rotameric equilibria in the propan-2-yl group at low temperatures (−40°C) .
Q. What methodologies are recommended for studying its metabolic stability in pharmacological research?
- In Vitro Liver Microsomes : Incubate with human liver microsomes (1 mg/mL, NADPH 1 mM) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) calculations predict hepatic clearance .
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP2D6) to assess competitive inhibition (IC₅₀ values <10 µM suggest high metabolic liability) .
- Metabolite Profiling : High-resolution Orbitrap MS identifies hydroxylated metabolites (e.g., m/z 195.1124 [M+H]+) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
